Lanthanum(III) trifluoromethanesulfonate hydrate

Descripción general

Descripción

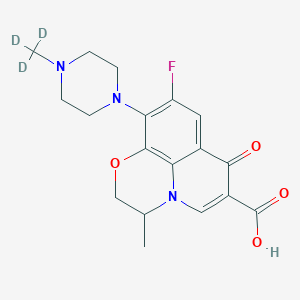

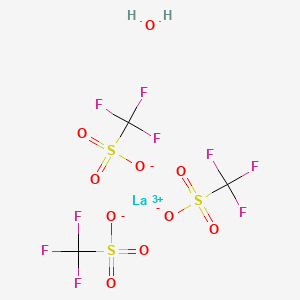

Lanthanum(III) trifluoromethanesulfonate hydrate, also known as Lanthanum(III) triflate, is a compound with the formula (CF3SO3)3La · xH2O . It is used as a catalyst in various chemical reactions .

Synthesis Analysis

Lanthanum triflate catalyzes a direct conversion of N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines into nonsymmetric ureas in high yields . It is also used as a catalyst for the synthesis of aziridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (CF3SO3)3La · xH2O . The molecular weight of the compound is 586.11 (anhydrous basis) .Chemical Reactions Analysis

This compound is a water-tolerant Lewis acid used in the Aldol reaction of silyl enol ethers with aldehydes .Physical and Chemical Properties Analysis

This compound has a molecular weight of 586.11 (anhydrous basis) . The degree of hydration is between 8 and 9 .Aplicaciones Científicas De Investigación

Structural Analysis in Solutions

Lanthanum(III) trifluoromethanesulfonate hydrate's structure in various solvents has been a key area of research. Studies using Extended X-ray Absorption Fine Structure (EXAFS) and large-angle X-ray scattering (LAXS) techniques have shown that in aqueous solutions, the hydrated lanthanum(III) ion likely mirrors its structure in solid form, primarily consisting of nine water molecules coordinated in a tricapped trigonal prismatic configuration. This structural understanding is crucial for various applications in inorganic chemistry and materials science (Näslund, Lindqvist-Reis, Persson, & Sandström, 2000).

Catalysis

Lanthanum(III) trifluoromethanesulfonate has been identified as an effective catalyst in organic synthesis. For instance, it catalyzes the direct amidation of esters and amines under mild conditions, showcasing its potential in synthesizing a variety of amides. This attribute makes it a valuable component in pharmaceutical and organic chemical manufacturing (Morimoto, Fujiwara, Shimizu, Morisaki, & Ohshima, 2014).

Hydration and Coordination Studies

Research has also focused on the hydration of lanthanoid(III) ions, including lanthanum(III), in aqueous solutions and crystalline hydrates. These studies contribute to a deeper understanding of the hydration properties of lanthanides, which is vital for their application in fields like coordination chemistry and materials engineering (Persson, D’Angelo, De Panfilis, Sandström, & Eriksson, 2008).

Use in Organic Reactions

This compound is instrumental in organic reactions, like the aminolysis of 1,2-epoxides to yield corresponding β-amino alcohols. Its role in these reactions is characterized by anti stereoselectivity and high regioselectivity, which is significant for producing specific organic compounds in a controlled manner (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum(III) trifluoromethanesulfonate hydrate can be achieved through a simple reaction between Lanthanum oxide and trifluoromethanesulfonic acid in the presence of water.", "Starting Materials": [ "Lanthanum oxide (La2O3)", "Trifluoromethanesulfonic acid (CF3SO3H)", "Water (H2O)" ], "Reaction": [ "Add Lanthanum oxide to a reaction vessel", "Add trifluoromethanesulfonic acid to the reaction vessel", "Add water to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the precipitate under vacuum to obtain Lanthanum(III) trifluoromethanesulfonate hydrate" ] } | |

Número CAS |

34629-21-5 |

Fórmula molecular |

C3H5F9LaO10S3 |

Peso molecular |

607.2 g/mol |

Nombre IUPAC |

lanthanum;trifluoromethanesulfonic acid;hydrate |

InChI |

InChI=1S/3CHF3O3S.La.H2O/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);;1H2 |

Clave InChI |

MTTJOURSFCOFPS-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[La+3] |

SMILES canónico |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[La] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)

![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)